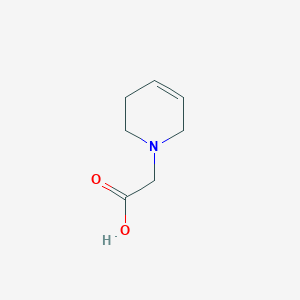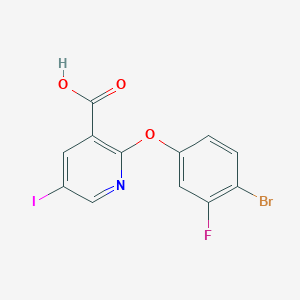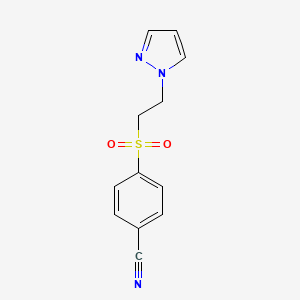
4-(Naphthalen-1-YL)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-YL)-3-buten-2-one is an organic compound characterized by a naphthalene ring attached to a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 1-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction mixture is stirred under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation remains a viable method for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, providing an efficient route for production.
化学反应分析
Types of Reactions
4-(Naphthalen-1-YL)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce naphthyl alcohols.
科学研究应用
4-(Naphthalen-1-YL)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-(Naphthalen-1-YL)-3-buten-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is crucial in its role as an intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Naphthalen-1-ylmethanone: Similar structure but lacks the butenone moiety.
Naphthalen-1-ylacetic acid: Contains a carboxylic acid group instead of the butenone moiety.
Naphthalen-1-ylmethylamine: Features an amine group in place of the butenone moiety.
Uniqueness
4-(Naphthalen-1-YL)-3-buten-2-one is unique due to the presence of both a naphthalene ring and a butenone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
属性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
4-naphthalen-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3 |
InChI 键 |
OYYZOYHZDFGMKD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(Morpholin-4-yl)butyl]-1H-indazol-3-amine](/img/structure/B8346922.png)

